5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Description
This compound features a pyrazole core substituted with a 4-methylpiperazine moiety at the 5-position and a 3-(trifluoromethyl)phenyl carboxamide group at the 1-position.
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O/c1-28-11-13-29(14-12-28)19-7-5-16(6-8-19)20-9-10-26-30(20)21(31)27-18-4-2-3-17(15-18)22(23,24)25/h2-10,15H,11-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJYVZGLQYRJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119664 | |
| Record name | 5-[4-(4-Methyl-1-piperazinyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-93-0 | |
| Record name | 5-[4-(4-Methyl-1-piperazinyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(4-Methyl-1-piperazinyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- A pyrazole core linked to a carboxamide group .
- Substituents that include a 4-methylpiperazino group and a trifluoromethyl -substituted phenyl ring.
This structural configuration is significant for its biological activity, particularly in targeting specific proteins involved in disease processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, pyrazole derivatives have been shown to inhibit the mTOR pathway, which is crucial for cancer cell growth and metabolism .
Table 1: Summary of Anticancer Activities
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways that cancer cells exploit for growth. The pyrazole scaffold is known for its versatility in binding to different kinase targets, making it a promising candidate for further development .
Table 2: Kinase Inhibition Profile
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability. The piperazine moiety contributes to binding affinity through hydrogen bonding interactions with target proteins.
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Animal Models : In vivo studies showed significant tumor reduction in xenograft models when treated with this compound, supporting its potential as an effective anticancer agent .
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of pyrazole derivatives, including 5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide, often involves multi-step organic reactions. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets. The general synthetic approach includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of substituents like the trifluoromethyl and piperazine moieties to modify biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound have shown effectiveness against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, derivatives with trifluoromethyl groups exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against various pathogens, indicating their potential as antimicrobial agents .
Anticancer Activity
Pyrazole derivatives are also being investigated for their anticancer properties. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the piperazine ring may enhance interactions with cellular targets involved in cancer progression.
Central Nervous System Disorders
The piperazine moiety is often associated with neuroactive compounds. Studies suggest that derivatives like this compound could be explored for their potential in treating central nervous system disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems.
Anti-inflammatory Effects
There is emerging evidence that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The trifluoromethyl group may contribute to these effects by influencing the compound's interaction with inflammatory mediators.
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are a well-studied class due to their diverse biological activities. Key analogs include:
Key Differences :
- The trifluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 4a .
Trifluoromethyl-Containing Pyrazoles
Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing properties and resistance to degradation.
Key Differences :
Piperazine Derivatives
Piperazine moieties are frequently used to modulate pharmacokinetics.
Key Differences :
- The target compound’s 4-methylpiperazine group likely offers better solubility and reduced toxicity compared to nitro- or methoxy-substituted piperazines in .
- Unlike sulphonate derivatives (e.g., 3j, 3k), the target compound’s carboxamide linkage may enhance binding to biological targets like kinases .
Tyrosine Kinase Inhibitors (TKIs)
highlights benzamide derivatives as TKIs, sharing carboxamide functionality with the target compound:
Q & A
Q. How can the synthesis of 5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide be optimized for improved yield and purity?
Methodological Answer: The compound's synthesis involves multi-step reactions, including cyclocondensation and coupling steps. Key optimizations include:
- Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates (e.g., pyrazole-carboxamide precursors) .
- Catalyst selection : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach the 4-methylpiperazine and trifluoromethylphenyl groups .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions during carboxamide formation .
- Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition of the trifluoromethyl group .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the pyrazole ring structure, methylpiperazine substitution, and trifluoromethylphenyl connectivity. The trifluoromethyl group shows a distinct -NMR peak at ~-60 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 452.18 g/mol) with <2 ppm error .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or MAPK, given the compound’s structural similarity to pyrazole-based kinase inhibitors .
- Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with positive controls (e.g., doxorubicin) .
- Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the pyrazole ring (e.g., 3-nitro or 5-cyano substitutions) to assess impact on binding affinity .
- Substituent screening : Replace the 4-methylpiperazine group with morpholine or thiomorpholine to evaluate pharmacokinetic effects (e.g., logP, plasma stability) .
- Trifluoromethyl positional isomerism : Compare activity of meta- vs. para-trifluoromethylphenyl derivatives using molecular docking against target proteins (e.g., COX-2) .
Q. How should contradictory data in bioactivity assays be resolved?
Methodological Answer:
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify unintended kinase interactions .
- Metabolite analysis : Perform LC-MS/MS to detect hydrolyzed or oxidized metabolites that may contribute to variable activity .
Q. What computational strategies can predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, hERG inhibition, and BBB permeability .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 3A4 to identify metabolic hot spots (e.g., oxidation of the methylpiperazine group) .
- DEREK Nexus : Screen for structural alerts linked to mutagenicity (e.g., nitro groups) and prioritize analogs with reduced risk .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
Methodological Answer:
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) for IV administration .
- Dosing regimen : Conduct pilot studies in rodents with staggered doses (5–50 mg/kg) to determine , , and AUC .
- Tissue distribution : Apply quantitative whole-body autoradiography (QWBA) to track -labeled compound accumulation in target organs .
Contradictions and Validation
- Bioavailability discrepancies : Some studies report low oral bioavailability (<10%) due to first-pass metabolism, while others suggest enhanced absorption via nanoformulations. Validate using parallel artificial membrane permeability assay (PAMPA) and in situ intestinal perfusion models .
- Target selectivity : Conflicting kinase inhibition profiles may arise from assay conditions (e.g., ATP concentration). Standardize assays using the K assay platform .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
